N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide
Description
N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a diazenyl (-N=N-) group, a cyclopentyl carboxamide, and a 3-methoxypropyl side chain. While synthetic details are sparse in the provided evidence, its structural analogs (e.g., –8) imply relevance in kinase inhibition or photodynamic therapy due to the quinoxaline scaffold’s electronic properties .
Properties
IUPAC Name |
N-cyclopentyl-2-diazenyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-28-12-6-11-26-18(25-21)16(20(27)22-13-7-2-3-8-13)17-19(26)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13,21H,2-3,6-8,11-12H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSPEKABVJVYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653143 | |
| Record name | N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
839699-72-8 | |
| Record name | N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide (CAS No. 839699-72-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrroloquinoxaline core, which is known for various pharmacological properties. The molecular formula is , indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O2 |
| Molecular Weight | 367.45 g/mol |
| CAS Number | 839699-72-8 |
| Purity | 98% |
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antiparasitic Activity : Analogous compounds have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed in vitro .
- Anticancer Properties : The compound's structural analogs have been investigated for their cytotoxic effects on various cancer cell lines, demonstrating potential as anticancer agents. For instance, derivatives of pyrroloquinoxaline have been linked to apoptosis induction in tumor cells .
- Anti-inflammatory Effects : Some related compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), suggesting potential use in treating inflammatory conditions .
Case Studies
- Antiparasitic Activity : A study on diarylpyrazole derivatives revealed that certain compounds exhibited significant antiparasitic effects without cytotoxicity towards human cells, highlighting the therapeutic potential of structurally related compounds .
- Anticancer Research : A series of studies evaluated the cytotoxicity of pyrroloquinoxaline derivatives against various cancer cell lines. Results indicated that modifications at specific positions on the pyrroloquinoxaline scaffold could enhance anticancer activity while minimizing toxicity to normal cells .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Structural Variations and Molecular Formulas
The target compound’s key differentiator is the diazenyl group at position 2, which contrasts with amino (-NH2) or azanyl (-NH-) groups in analogs (Table 1). Substituents on the pyrroloquinoxaline core and side chains further modulate properties:
Impact of Substituents on Physicochemical Properties
- Diazenyl vs. Amino/Azanyl Groups: The diazenyl group in the target compound may confer photosensitivity or act as a redox-active moiety, unlike the amino groups in analogs, which typically enhance hydrogen-bonding capacity .
- Side Chain Variations: 3-Methoxypropyl (target): Offers moderate hydrophilicity due to the ether oxygen. Butoxypropyl (): Higher lipophilicity may enhance blood-brain barrier penetration but risks metabolic instability .
- Aromatic Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
